![molecular formula C14H26N2O B1488528 1-[4-(Aminomethyl)piperidin-1-yl]-3-Cyclopentylpropan-1-on CAS No. 1282929-64-9](/img/structure/B1488528.png)

1-[4-(Aminomethyl)piperidin-1-yl]-3-Cyclopentylpropan-1-on

Übersicht

Beschreibung

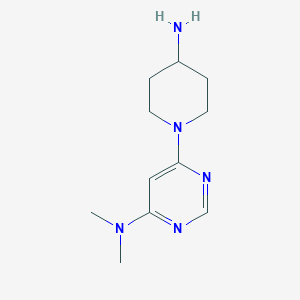

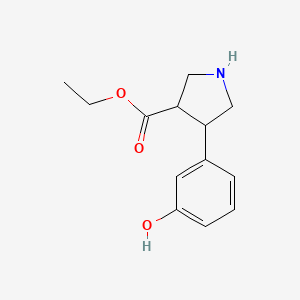

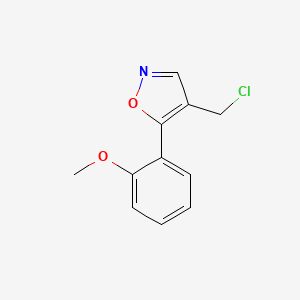

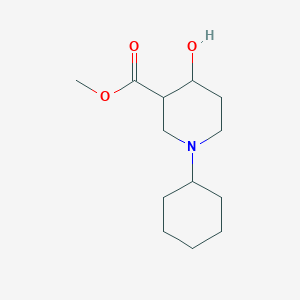

This compound is a liquid . It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This indicates that the compound has a carbon backbone with an amine group and a ketone group.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 156.23 .Wissenschaftliche Forschungsanwendungen

Neuropharmakologie

Piperidinderivate sind bekannt für ihre neuropharmakologischen Eigenschaften. Sie können als Bausteine für Medikamente dienen, die auf das zentrale Nervensystem (ZNS) abzielen. Diese spezielle Verbindung könnte an der Synthese potenzieller Behandlungen für neurodegenerative Erkrankungen wie Alzheimer und Parkinson beteiligt sein, da sie die Blut-Hirn-Schranke überwinden und mit neuronalen Rezeptoren interagieren kann .

Kardiovaskuläre Therapeutika

Die Aminomethylgruppe, die an den Piperidinring gebunden ist, kann für die Entwicklung von kardiovaskulären Medikamenten entscheidend sein. Sie kann als Vorläufer für Verbindungen dienen, die auf verschiedene an Herzerkrankungen beteiligte Signalwege wirken und so zu neuen Behandlungen für Erkrankungen wie Bluthochdruck und Arrhythmien führen können .

Antimikrobielle Mittel

Die Forschung an Piperidinderivaten hat vielversprechende Ergebnisse in der Entwicklung neuer antimikrobieller Mittel gezeigt. Die strukturelle Flexibilität von Verbindungen wie 1-[4-(Aminomethyl)piperidin-1-yl]-3-Cyclopentylpropan-1-on ermöglicht die Herstellung von Molekülen, die gegen resistente Bakterienstämme und andere Krankheitserreger kämpfen können .

Onkologie

Im Bereich der Onkologie werden Piperidinderivate wegen ihres Potenzials als Chemotherapeutika untersucht. Die Struktur der Verbindung könnte so modifiziert werden, dass sie bestimmte Krebszellen angreift, die Schädigung gesunder Zellen minimiert und die Wirksamkeit von Krebsbehandlungen verbessert .

Analgetika

Die Modifizierung von Piperidinstrukturen hat zur Entwicklung von Analgetika geführt. Diese Verbindung könnte zur Synthese neuer Schmerzmittel verwendet werden, die eine Alternative zu Opioiden bieten und so das Risiko von Abhängigkeit und Nebenwirkungen verringern könnten .

Entzündungshemmende Medikamente

Piperidinderivate wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Diese Verbindung könnte mit ihren einzigartigen funktionellen Gruppen der Schlüssel zur Entwicklung effektiverer und sicherer entzündungshemmender Medikamente für chronische Erkrankungen wie Arthritis sein .

Safety and Hazards

The compound has several hazard statements associated with it, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

The primary target of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By targeting this enzyme, the compound can influence cell proliferation and survival.

Biochemical Pathways

The inhibition of Serine/threonine-protein kinase Chk1 affects the cell cycle control and DNA damage response pathways . Downstream effects may include halted cell cycle progression, induction of apoptosis, and increased sensitivity to DNA-damaging agents.

Result of Action

The molecular and cellular effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one action would likely include alterations in cell cycle progression and DNA repair mechanisms due to the inhibition of Serine/threonine-protein kinase Chk1 . These changes could lead to cell death, particularly in cancer cells that rely on Chk1 for survival.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one . For instance, extreme pH or temperature could affect the compound’s stability, while the presence of other molecules could impact its binding to Serine/threonine-protein kinase Chk1.

Biochemische Analyse

Biochemical Properties

1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperidine derivatives, which are known to be crucial in drug design and pharmacological applications . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, leading to inhibition or activation of biochemical pathways.

Cellular Effects

The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives, including 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one, can affect the activity of various kinases and transcription factors, thereby altering gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, it can bind to DNA or RNA, influencing gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can degrade over time, leading to a decrease in their efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Studies have shown that piperidine derivatives can have threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome . Exceeding this threshold can result in toxic effects, including organ damage and altered physiological functions.

Metabolic Pathways

1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical pathways . The compound’s effects on metabolic flux and metabolite levels are significant, as they can alter the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one within cells and tissues are crucial for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is essential for its function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments.

Eigenschaften

IUPAC Name |

1-[4-(aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c15-11-13-7-9-16(10-8-13)14(17)6-5-12-3-1-2-4-12/h12-13H,1-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPHRCZGNJYMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1488453.png)

![1-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488467.png)